molecular formula C12H14O4 B1241171 2,4,5-Trimethoxy cinnamaldehyde

2,4,5-Trimethoxy cinnamaldehyde

Cat. No. B1241171
M. Wt: 222.24 g/mol
InChI Key: DNAVOCNYHNNEQI-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4,5-Trimethoxy cinnamaldehyde is a natural product found in Zingiber montanum, Alpinia flabellata, and other organisms with data available.

Scientific Research Applications

Anticancer Properties

2,4,5-Trimethoxy cinnamaldehyde and its derivatives have been extensively researched for their potential in cancer chemotherapy. They exhibit both oxidative and antioxidative properties, contributing significantly to their anticancer potential. These compounds have been shown to induce apoptosis in cancer cells through various mechanisms, regulate cancer cell invasion and metastasis, and have been studied in the context of various types of cancers, including breast, prostate, colon, leukemia, hepatocellular carcinoma, and oral cancer (Hong et al., 2016).

Antioxidant and Cytotoxicity Studies

Research has isolated this compound from the stem bark of Baccaurea ramiflora and investigated its antioxidant and cytotoxic properties. The chloroform soluble fraction of this compound exhibited strong free radical scavenging activity. It also demonstrated significant toxicity towards brine shrimp in cytotoxicity studies (Puja et al., 2020).

Antiviral Activities

Cinnamaldehyde derivatives have been synthesized to overcome the instability of cinnamaldehyde in vivo and have been tested for their therapeutic effects on viral myocarditis. Brominated cinnamaldehyde derivatives showed notable antiviral and anti-inflammatory effects in cardiomyocytes infected by coxsackievirus B3, indicating their potential for treating viral infections (Li et al., 2016).

Enhancing Detoxifying Enzyme Expression

Studies on HepG2 cells have demonstrated that cinnamaldehyde stimulates the expression of phase II detoxifying enzymes through Nrf2 transcriptional activity. It was found to activate ERK1/2, Akt, and JNK signaling pathways, leading to Nrf2 nuclear translocation and the upregulation of phase II enzyme expression. This suggests a potential chemopreventive application for cinnamaldehyde (Huang et al., 2011).

Encapsulation for Food Applications

Due to its sensitivity to environmental factors, encapsulation techniques have been developed to maximize the biological functions of cinnamaldehyde. These techniques include liposomes, emulsions, biopolymer nanoparticles, and others, which are employed to stabilize and enhance the functionality of cinnamaldehyde in various applications, particularly in the food and beverage industry (Muhoza et al., 2021).

Enhancement of Chitosan Films

Cinnamaldehyde has been used to modify the properties of chitosan-based materials through covalent cross-linking. The introduction of cinnamaldehyde nanoemulsions into chitosan films resulted in films with altered thickness, transparency, mechanical properties, and water vapor permeability. These films also exhibited significant antimicrobial activity, particularly antifungal effects (Chen et al., 2016).

properties

Molecular Formula

C12H14O4

Molecular Weight

222.24 g/mol

IUPAC Name

(E)-3-(2,4,5-trimethoxyphenyl)prop-2-enal

InChI

InChI=1S/C12H14O4/c1-14-10-8-12(16-3)11(15-2)7-9(10)5-4-6-13/h4-8H,1-3H3/b5-4+

InChI Key

DNAVOCNYHNNEQI-SNAWJCMRSA-N

Isomeric SMILES

COC1=CC(=C(C=C1/C=C/C=O)OC)OC

SMILES

COC1=CC(=C(C=C1C=CC=O)OC)OC

Canonical SMILES

COC1=CC(=C(C=C1C=CC=O)OC)OC

synonyms

2,4,5-trimethoxycinnamaldehyde
trans-2,4,5-trimethoxycinnamaldehyde

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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